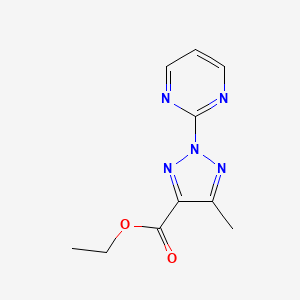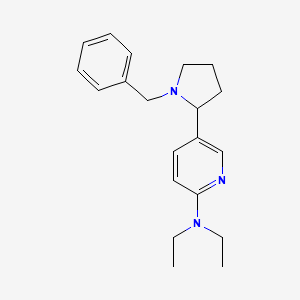
5-(1-Benzylpyrrolidin-2-yl)-N,N-diethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Benzylpyrrolidin-2-yl)-N,N-diethylpyridin-2-amine is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzylpyrrolidin-2-yl)-N,N-diethylpyridin-2-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and pyridine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of N-benzylpyrrolidine with diethylamine and a pyridine derivative under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Benzylpyrrolidin-2-yl)-N,N-diethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine and pyridine rings.
Reduction: Reduced forms of the benzyl and pyridine groups.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(1-Benzylpyrrolidin-2-yl)-N,N-diethylpyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme-substrate interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 5-(1-Benzylpyrrolidin-2-yl)-N,N-diethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyrrolidine and pyridine rings play a crucial role in the binding affinity and specificity of the compound. Pathways involved in its mechanism of action may include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities with 5-(1-Benzylpyrrolidin-2-yl)-N,N-diethylpyridin-2-amine.
Benzyl derivatives: Compounds such as benzylamine and benzylpyridine exhibit similar benzyl group functionalities.
Pyridine derivatives: Compounds like 2-aminopyridine and 2-pyridylamine have similar pyridine ring structures.
Uniqueness
What sets this compound apart is the combination of the pyrrolidine, benzyl, and pyridine rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C20H27N3 |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
5-(1-benzylpyrrolidin-2-yl)-N,N-diethylpyridin-2-amine |
InChI |
InChI=1S/C20H27N3/c1-3-22(4-2)20-13-12-18(15-21-20)19-11-8-14-23(19)16-17-9-6-5-7-10-17/h5-7,9-10,12-13,15,19H,3-4,8,11,14,16H2,1-2H3 |
InChI-Schlüssel |
BESZXTKJHZCWMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC=C(C=C1)C2CCCN2CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



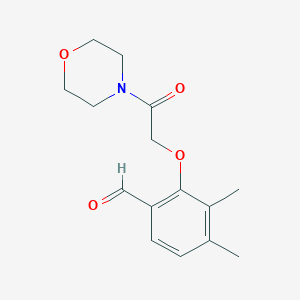
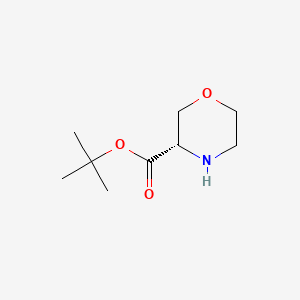

![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11800336.png)

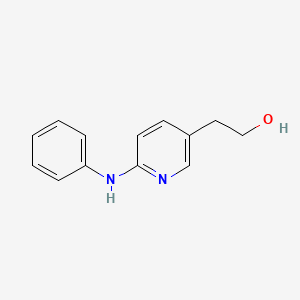
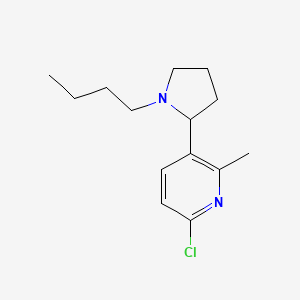
![4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine](/img/structure/B11800374.png)


![DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11800399.png)
